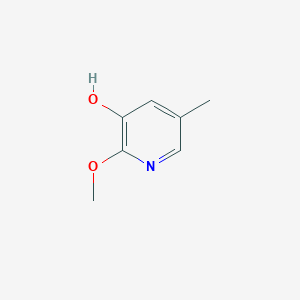

2-Methoxy-5-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDKEJRENRFMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673591 | |

| Record name | 2-Methoxy-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-65-3 | |

| Record name | 2-Methoxy-5-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of 2-Methoxy-5-methylpyridin-3-ol, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. While specific experimental data for this molecule is sparse in publicly accessible literature, this document consolidates available information and provides expert analysis based on established principles of chemical reactivity and spectroscopy of analogous structures. The content is structured to provide foundational knowledge, predictive insights, and practical guidance for professionals working with novel chemical entities.

Introduction: The Pyridin-3-ol Scaffold

Pyridin-3-ol and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a benzene ring, introduces a nitrogen atom that acts as a hydrogen bond acceptor and can modulate the compound's basicity, solubility, and metabolic stability. The hydroxyl group at the 3-position imparts phenolic character, providing a site for hydrogen bonding, salt formation, and further chemical modification.

This compound (CAS No. 1227574-65-3) is a multi-functionalized derivative within this class. Its unique substitution pattern—a methoxy group ortho to the nitrogen, a hydroxyl group, and a methyl group—offers a rich platform for synthetic elaboration and fine-tuning of physicochemical properties. While this specific molecule is not yet widely cited in drug development literature, its structural alerts suggest significant potential as a versatile building block for creating new chemical entities. The related compound, 2-Methoxy-5-methylpyridin-3-amine, for instance, serves as a precursor to the antibiotic streptonigrin, highlighting the value of this substitution pattern in bioactive molecules.[2]

Physicochemical and Structural Properties

Precise experimental data on the physical properties of this compound are not extensively reported. The information available is primarily from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 1227574-65-3 | [3] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI | 1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3 | [3] |

| SMILES | COc1ncc(C)cc1O | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, a predictive analysis based on its functional groups and data from analogous compounds provides a reliable guide for its characterization.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Ar-H (2 protons): Two singlets or narrow doublets expected in the aromatic region (~6.5-8.0 ppm). - -OCH₃ (3 protons): A sharp singlet around 3.8-4.0 ppm.[4] - -CH₃ (3 protons): A sharp singlet around 2.2-2.5 ppm. - -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Ar-C (5 carbons): Signals expected in the range of 110-160 ppm. The carbon bearing the methoxy group (C2) would be significantly downfield.[5] - -OCH₃ (1 carbon): Signal expected around 55-60 ppm.[6] - -CH₃ (1 carbon): Signal expected in the aliphatic region, ~15-20 ppm.[7] |

| IR Spectroscopy | - O-H stretch (phenolic): Broad band from 3200-3600 cm⁻¹. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C / C=N stretch (aromatic ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[8] - C-O stretch (ether & phenol): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z = 139. - Key Fragments: Loss of a methyl radical ([M-15]⁺), loss of carbon monoxide from the phenolic ring ([M-28]⁺), and other fragments characteristic of pyridine ring cleavage. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A specific, validated synthesis for this compound is not published in peer-reviewed literature. However, a plausible retro-synthetic analysis suggests a multi-step route starting from a commercially available picoline derivative. The following workflow represents a chemically sound, albeit hypothetical, pathway.

Causality Behind Experimental Choices: The proposed route leverages well-established transformations in pyridine chemistry. Nitration of the electron-rich pyridine N-oxide is a standard method for introducing a nitro group, which can then be reduced to an amine. The subsequent Sandmeyer-type reaction (diazotization followed by hydrolysis) is a classic method for converting an aromatic amine to a hydroxyl group.

Caption: A proposed synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is governed by its three key functional groups: the pyridine nitrogen, the phenolic hydroxyl, and the electronically-influenced pyridine ring.

-

Pyridine Nitrogen: As a weak base, the nitrogen can be protonated by acids to form pyridinium salts. It is also a nucleophile and can react with alkyl halides to form quaternary N-alkylpyridinium salts, a reaction that can significantly alter the molecule's solubility and biological activity.[9]

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions to generate ethers and esters, respectively. These derivatives are crucial for probing structure-activity relationships (SAR) in drug discovery.

-

Aromatic Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene.[10] However, the strong electron-donating effects of the hydroxyl and methoxy groups activate the ring, making substitution possible. The positions ortho and para to the hydroxyl group are the most likely sites of electrophilic attack. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 4- or 6-positions.

Caption: Key reactive sites on the this compound scaffold.

Potential Applications in Drug Development

Substituted pyridines are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions and their favorable ADME (absorption, distribution, metabolism, and excretion) properties. This compound is a promising scaffold for several reasons:

-

Scaffold for Library Synthesis: The three distinct functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of analogs to explore SAR.

-

Hydrogen Bonding: The phenolic -OH and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively. These interactions are critical for molecular recognition and binding to protein targets like kinases and G-protein coupled receptors.

-

Property Modulation: The methyl and methoxy groups can be used to tune lipophilicity and metabolic stability. For example, the methoxy group can block a potential site of metabolism or be metabolically cleaved (O-demethylation) to reveal a more polar hydroxyl group, a strategy sometimes used in prodrug design.

-

Bioisosteric Replacement: This scaffold can be used as a bioisosteric replacement for other aromatic systems, like catechols or substituted phenols, in known pharmacophores to improve properties such as selectivity or reduce off-target effects.

Safety and Handling

GHS Hazard Information

Based on supplier safety data, this compound is classified with the following hazards.[3]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Irritation | H319 | Causes serious eye irritation |

Signal Word: Warning

GHS Pictogram: GHS07 (Exclamation Mark)[3]

Protocol: Safe Handling and Emergency Response

Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is classified as a combustible solid.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Workflow

Caption: Emergency response workflow for exposure to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-5-methylpyridin-3-amine | 179677-17-9 | EHA67717 [biosynth.com]

- 3. This compound AldrichCPR 1227574-65-3 [sigmaaldrich.com]

- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinol scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their utility as versatile synthetic intermediates. This guide provides a comprehensive technical overview of 2-Methoxy-5-methylpyridin-3-ol, a member of this important class. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with detailed procedural logic, and present a thorough structural elucidation based on spectroscopic analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and development.

Physicochemical and Safety Profile

This compound is a solid, combustible organic compound.[1] A precise, experimentally determined melting point is not widely published, underscoring the specialized nature of this reagent. Key identifiers and calculated properties are summarized below for reference.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 1227574-65-3 | [1] |

| Appearance | Solid | [1] |

| InChI Key | JRDKEJRENRFMIP-UHFFFAOYSA-N | [1] |

| SMILES | COc1ncc(C)cc1O | [1] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[2][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][4]

-

Hazard Classifications : The compound is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.[1] It is harmful if swallowed and causes serious eye irritation.[1]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[2] If swallowed, rinse the mouth and call a poison center or physician.[2] For skin contact, wash thoroughly with soap and water.[2]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be kept away from strong oxidizing agents.[2][4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Synthesis and Mechanistic Rationale

A plausible precursor for this synthesis is 2-Methoxy-5-methylpyridin-3-amine.[5][6] The conversion of this amine to the target hydroxyl compound is a standard transformation in aromatic chemistry.

Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example and must be adapted and optimized under controlled laboratory conditions.

Step 1: Diazotization of the Precursor Amine

-

Procedure : Dissolve 2-Methoxy-5-methylpyridin-3-amine in a dilute aqueous solution of a strong, non-nucleophilic acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.

-

Causality : The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The strong acid protonates the nitrous acid formed in situ, generating the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amine.

Step 2: Hydrolysis of the Diazonium Salt

-

Procedure : After the addition of sodium nitrite is complete, the reaction mixture is slowly warmed. Often, gentle heating (e.g., to 40-50 °C) is required to facilitate the decomposition of the diazonium salt. Vigorous nitrogen gas evolution will be observed.

-

Causality : The C-N bond in the pyridine-diazonium salt is labile. Water acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This leads to the expulsion of highly stable dinitrogen gas (N₂), which drives the reaction to completion, and the formation of the desired pyridinol.

Step 3: Work-up and Purification

-

Procedure : Once gas evolution ceases, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous solution is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Causality : Neutralization removes excess acid. Extraction separates the organic product from inorganic salts and other aqueous-soluble materials. Drying removes residual water from the organic phase before solvent evaporation to yield the crude product.

Step 4: Final Purification

-

Procedure : The crude solid is purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Causality : These techniques separate the target compound from any unreacted starting material or side products based on differences in polarity (chromatography) or solubility (recrystallization), yielding the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Structural Elucidation via Spectroscopy

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is scarce, we can predict the expected spectra based on its structure and data from analogous compounds.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons : Two signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. These would appear as singlets or narrow doublets due to the lack of adjacent proton coupling partners.

-

Methoxy Protons (-OCH₃) : A sharp singlet, integrating to three protons, typically in the 3.5-4.0 ppm region.

-

Methyl Protons (-CH₃) : A sharp singlet, integrating to three protons, usually further upfield in the 2.0-2.5 ppm region.

-

Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is highly dependent on concentration and solvent. It can appear over a wide range (e.g., 4-10 ppm).

-

-

¹³C NMR : The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Aromatic Carbons : Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to heteroatoms (O and N) will be the most deshielded (downfield). For example, the carbon at position 2, bonded to both nitrogen and the methoxy group, would likely appear around 160-165 ppm.

-

Methoxy Carbon (-OCH₃) : A signal in the 50-60 ppm range.

-

Methyl Carbon (-CH₃) : A signal in the upfield region, typically 15-25 ppm.

-

Structural Correlation Diagram

Caption: Key proton environments in this compound for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch : A prominent, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) will be just below 3000 cm⁻¹.

-

C=C and C=N Stretches : Aromatic ring vibrations will produce several sharp peaks in the 1400-1650 cm⁻¹ region.

-

C-O Stretch : A strong absorption band, typically in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ether and phenol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound (139.15). High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₉NO₂.

-

Fragmentation : Common fragmentation patterns for such molecules might include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (CH₂O).

Applications in Drug Discovery

The substituted pyridinol motif is a "privileged structure" in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can be a hydrogen bond donor or acceptor. The methoxy and methyl groups provide lipophilic character and can engage in van der Waals interactions within a target binding site.

While specific biological activities for this compound are not widely reported, its structural features suggest potential as a building block for:

-

Kinase Inhibitors : Many kinase inhibitors feature substituted heterocyclic cores.

-

CNS Agents : The pyridine ring is a common feature in drugs targeting the central nervous system.

-

Antibacterial/Antifungal Agents : The core structure is related to some natural product antibiotics.[5]

Its true value lies in its potential as a chemical intermediate. For example, it can be converted into the corresponding boronic acid, (2-Methoxy-5-methylpyridin-3-yl)boronic acid, a valuable reagent for Suzuki cross-coupling reactions to build more complex molecular architectures.[11][12]

Conclusion

This compound is a specialized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a logical synthetic strategy, and a predictive analysis of the spectroscopic data required for its unambiguous structural confirmation. By understanding these fundamental characteristics, researchers are better equipped to utilize this and similar pyridinol scaffolds in the design and development of novel, biologically active molecules.

References

- 1. This compound AldrichCPR 1227574-65-3 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methoxy-5-methylpyridin-3-amine | 179677-17-9 | EHA67717 [biosynth.com]

- 6. 179677-17-9 Cas No. | 2-Methoxy-5-methylpyridin-3-amine | Apollo [store.apolloscientific.co.uk]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 2-Methoxy-3-methylpyrazine(2847-30-5) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]

- 11. cusabio.com [cusabio.com]

- 12. 1029654-27-0|(2-Methoxy-5-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

Spectroscopic Blueprint of 2-Methoxy-5-methylpyridin-3-ol: A Technical Guide for Researchers

Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 2-Methoxy-5-methylpyridin-3-ol, a substituted pyridinol, a thorough understanding of its spectroscopic signature is paramount. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a robust and predictive spectroscopic profile. This approach not only offers a valuable reference for researchers working with this molecule but also serves as a methodological framework for the spectroscopic analysis of similarly substituted pyridine derivatives.

Molecular Structure and Key Features

This compound is a trisubstituted pyridine ring, a common scaffold in medicinal chemistry. The strategic placement of a methoxy, a methyl, and a hydroxyl group on the pyridine core imparts a unique electronic and steric environment, which is directly reflected in its spectroscopic properties. Understanding the interplay of these substituents is crucial for the accurate interpretation of the spectral data.

Figure 1. Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity and chemical environment of each atom.

Experimental Protocol: A Validated Approach to NMR Data Acquisition

For a compound like this compound, a standard set of NMR experiments would be conducted to ensure comprehensive data collection.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and the spectral width to encompass all proton signals.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are invaluable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | 6.8 - 7.0 | d | ~2-3 | This proton is ortho to the electron-donating hydroxyl group and meta to the methoxy group. It is expected to be a doublet due to coupling with H-6. |

| H-6 | 7.5 - 7.7 | d | ~2-3 | This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4. |

| OCH₃ | 3.8 - 4.0 | s | - | The methoxy protons are deshielded by the adjacent oxygen atom and will appear as a sharp singlet. |

| CH₃ | 2.2 - 2.4 | s | - | The methyl protons on the pyridine ring will appear as a singlet in the upfield region. |

| OH | 5.0 - 8.0 | br s | - | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It will likely appear as a broad singlet. |

Table 1. Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | 155 - 160 | This carbon is attached to the electron-withdrawing nitrogen and the electron-donating methoxy group, resulting in a downfield shift. |

| C-3 | 140 - 145 | Attached to the hydroxyl group, this carbon will be significantly deshielded. |

| C-4 | 120 - 125 | This aromatic CH carbon will appear in the typical aromatic region. |

| C-5 | 130 - 135 | The carbon bearing the methyl group will be deshielded relative to an unsubstituted carbon. |

| C-6 | 145 - 150 | This carbon, ortho to the ring nitrogen, is expected to be downfield. |

| OCH₃ | 55 - 60 | The methoxy carbon appears in a characteristic region for sp³ hybridized carbons attached to an oxygen atom. |

| CH₃ | 15 - 20 | The methyl carbon will be found in the upfield aliphatic region. |

Table 2. Predicted ¹³C NMR Data for this compound.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Standard IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3200 - 3600 | Broad, Strong | Hydroxyl group |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Pyridine ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Methyl and Methoxy groups |

| C=N and C=C stretch | 1550 - 1650 | Medium to Strong | Pyridine ring |

| C-O stretch | 1200 - 1300 | Strong | Methoxy and Hydroxyl groups |

Table 3. Predicted Key IR Absorption Bands for this compound.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol .[1] The EI-mass spectrum is expected to show a molecular ion peak at m/z = 139. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Methoxy-5-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-Methoxy-5-methylpyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the mechanistic rationale behind various synthetic routes, offering field-proven insights and detailed experimental protocols. The guide is structured to provide a logical progression from readily available precursors to the target molecule, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

Introduction: The Significance of this compound

Substituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecular architectures. The interplay of the methoxy, methyl, and hydroxyl groups on the pyridine ring offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. Understanding the most efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance. This guide will explore the primary synthetic avenues, focusing on the selection of appropriate starting materials and the rationale behind the chosen synthetic pathways.

Synthetic Strategy I: Functionalization of a Pre-existing Pyridine Ring

A common and often direct approach to synthesizing substituted pyridines is to start with a simpler, commercially available pyridine derivative and introduce the desired functional groups.

Starting Material: 2-Methoxy-5-methylpyridin-3-amine

One of the most direct and strategically sound approaches to the synthesis of this compound is through the diazotization of 2-Methoxy-5-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt.[1][2] This method leverages the well-established Sandmeyer-type reaction, a cornerstone of aromatic chemistry.[3]

Rationale: The conversion of an aromatic amine to a hydroxyl group via a diazonium intermediate is a high-yielding and reliable transformation.[4] The starting material, 2-Methoxy-5-methylpyridin-3-amine, is a known compound, making this a convergent and efficient synthetic route.

Experimental Protocol: Diazotization and Hydrolysis

-

Diazotization: 2-Methoxy-5-methylpyridin-3-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Hydrolysis: The cold solution of the diazonium salt is then slowly added to a heated aqueous solution, typically containing a copper catalyst, or simply heated to promote the hydrolysis of the diazonium salt to the corresponding pyridin-3-ol.

-

Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Data Summary:

| Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 2-Methoxy-5-methylpyridin-3-amine | 1. NaNO₂, H₂SO₄2. H₂O, heat | This compound | High | [1][2][3] |

Logical Relationship Diagram:

Synthetic Strategy II: De Novo Pyridine Ring Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core from acyclic or other heterocyclic precursors. This "de novo" approach offers flexibility in introducing the desired substituents at specific positions.

Starting Material: Substituted Furans

A powerful method for the synthesis of pyridin-3-ols involves the transformation of furan derivatives.[5][6][7] This strategy is based on the oxidative ring opening of a furan to a 1,4-dicarbonyl compound, which then undergoes condensation with an amine source to form the pyridine ring.

Rationale: Furans are readily available and can be functionalized at various positions. By choosing an appropriately substituted furan precursor, one can control the substitution pattern of the resulting pyridine. For the synthesis of this compound, a furan derivative bearing precursors to the 5-methyl and 2-methoxy groups would be required.

Generalized Experimental Workflow:

-

Furan Functionalization: A suitable furan, such as a 2-furaldehyde or 2-furyl ketone derivative, is chosen as the starting material.

-

Reductive Amination: The carbonyl group of the furan derivative is converted to an aminoalkyl group via reductive amination.

-

Oxidative Ring Opening and Cyclization: The resulting 2-(α-aminoalkyl)furan is subjected to oxidative conditions, often involving electrolysis in methanol, which opens the furan ring to form a 1,4-dicarbonyl intermediate. This intermediate then undergoes intramolecular condensation to form the pyridin-3-ol.[5]

Data Summary:

| Furan Precursor Type | Key Transformation Steps | Product Class | Reference |

| 2-(α-Aminoalkyl)-furans | Oxidative ring opening, intramolecular condensation | Pyridin-3-ols | [5][6] |

| 2-Carbomethoxyfurans | Conversion to aminomethyl derivative, ring transformation | Pyridin-3-ols | [6] |

Conceptual Workflow Diagram:

Synthetic Strategy III: Modification of Readily Available Pyridines

This strategy involves starting with a simple, commercially available substituted pyridine and performing a series of reactions to introduce the desired functional groups.

Starting Material: 2,5-Lutidine (2,5-Dimethylpyridine)

2,5-Lutidine is an inexpensive and readily available starting material. A potential synthetic route involves the functionalization of one of the methyl groups and the pyridine ring itself.

Rationale: The methyl groups of lutidines can be functionalized through various methods, including oxidation and halogenation. The pyridine ring can be activated for nucleophilic substitution by N-oxidation.

Plausible Synthetic Pathway:

-

N-Oxidation: 2,5-Lutidine is oxidized to 2,5-Lutidine-N-oxide.

-

Nitration: The N-oxide is nitrated to introduce a nitro group at the 4-position.

-

Functional Group Interconversion: A series of steps would then be required to convert the nitro group to a hydroxyl group and one of the methyl groups to a methoxy group. This multi-step process presents significant challenges in terms of regioselectivity and yield. A more plausible route would involve the synthesis of an aminopyridine derivative from the lutidine, which can then be converted to the target molecule. A patent describes a process for preparing 2-amino-5-methylpyridine from 3-methylpyridine 1-oxide, suggesting that similar transformations could be applied to lutidine derivatives.[8]

Data Summary:

| Starting Material | Key Intermediate | Potential Transformations | Reference |

| 2,5-Lutidine | 2,5-Lutidine-N-oxide | Nitration, amination, methoxylation, hydroxylation | [8][9] |

Logical Relationship Diagram:

References

- 1. 2-Methoxy-5-methylpyridin-3-amine | 179677-17-9 | EHA67717 [biosynth.com]

- 2. 179677-17-9 Cas No. | 2-Methoxy-5-methylpyridin-3-amine | Apollo [store.apolloscientific.co.uk]

- 3. Diazotisation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica [research.amanote.com]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activities of 2-Methoxy-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the predicted biological potential of a specific, lesser-studied derivative, 2-Methoxy-5-methylpyridin-3-ol. By drawing on extensive literature for structurally related 2-methoxypyridine and pyridin-3-ol analogs, this document provides a comprehensive overview of its likely biological activities, potential mechanisms of action, and detailed experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this molecule.

Introduction: The Pyridin-3-ol Core in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups make it a versatile scaffold in drug design.[3][4] The pyridin-3-ol substitution pattern, in particular, has garnered significant attention, with derivatives demonstrating a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The unique electronic properties conferred by the hydroxyl group at the 3-position, combined with the potential for further functionalization, make pyridin-3-ol derivatives attractive candidates for novel therapeutic development.

This guide focuses on the specific derivative, this compound. While direct studies on this compound are limited, a robust body of evidence from analogous structures allows for well-founded predictions of its biological potential. The presence of a methoxy group at the 2-position and a methyl group at the 5-position are anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research into related pyridine derivatives, this compound is predicted to exhibit several key biological activities.

Anticancer Potential

Numerous studies have highlighted the potent cytotoxic effects of 2-methoxypyridine and pyridin-3-ol derivatives against a variety of cancer cell lines.[5][6][7]

Predicted Mechanism of Action: The anticancer activity of pyridine derivatives is often multi-faceted. One prominent mechanism involves the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8][9] The methoxy and hydroxyl groups on the pyridine ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pockets of various kinases within these pathways.

Diagram: Postulated Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Anti-inflammatory Activity

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[10] This activity is often attributed to their iron-chelating properties.

Predicted Mechanism of Action: Cyclooxygenase (COX) and lipoxygenase (LOX) are key iron-dependent enzymes in the inflammatory cascade. By chelating iron, pyridin-3-ol derivatives may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[10] The antioxidant properties of these compounds, stemming from their ability to scavenge free radicals, may also contribute to their anti-inflammatory effects.[10]

Antimicrobial and Antifungal Activity

The pyridine scaffold is present in numerous antimicrobial and antifungal agents.[2] The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell wall components, leading to disruption of cellular processes.

Predicted Mechanism of Action: The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with DNA replication. The specific substitutions on the pyridine ring, such as the methoxy and methyl groups in this compound, will influence its spectrum of activity and potency against different microbial strains.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Workflow for In Vitro Cytotoxicity Testing

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound and control substances intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

-

Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized suspension of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Quantitative Data Summary from Analogous Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound to provide a comparative context for its potential potency.

| Compound Class | Biological Activity | Model System | Potency (IC50/MIC) | Reference |

| 2-Methoxypyridine derivatives | Anticancer | HCT-116, MCF-7, A-549 cell lines | Varies with substitution (low µM range) | [6] |

| 3-Hydroxypyridine-4-one derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant inhibition at 10-20 mg/kg | [10] |

| Pyridine derivatives | Antifungal | Candida species | MIC as low as 0.016 mg/mL | [2] |

| 2-Methoxypyridylamino-substituted riminophenazines | Antituberculosis | M. tuberculosis H37Rv | MICs ranging from 0.01 to 0.1 µg/mL | [11] |

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of literature on structurally similar compounds strongly suggests its potential as a biologically active molecule with promising therapeutic applications. The pyridin-3-ol core, coupled with the 2-methoxy and 5-methyl substitutions, presents a compelling scaffold for further investigation, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on the efficient synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from such investigations will be instrumental in advancing this compound from a promising chemical entity to a potential therapeutic candidate.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methoxy-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique arrangement of a methoxy, a methyl, and a hydroxyl group on the pyridine core imparts a distinct reactivity profile. This guide provides a comprehensive overview of the plausible reaction mechanisms involving this molecule, drawing upon established principles of pyridine chemistry and the known reactivity of related analogues. We will explore its synthesis, electrophilic and nucleophilic substitution reactions, and the functional group interconversions that are key to its utility as a versatile chemical intermediate.

Introduction: The Structural and Electronic Landscape

This compound is a heterocyclic compound featuring a pyridine ring substituted with an electron-donating methoxy group at the 2-position, a weakly activating methyl group at the 5-position, and a hydroxyl group at the 3-position. The interplay of these functional groups governs the molecule's reactivity. The methoxy group, being a strong π-donor, significantly influences the electron density of the pyridine ring, particularly at the ortho and para positions. The hydroxyl group can act as both a proton donor and an activating group, while the methyl group provides a slight inductive effect.

Key Structural Features:

| Feature | Description |

| CAS Number | 1227574-65-3 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Solid |

The pyridine nitrogen, with its lone pair of electrons, can be protonated or act as a nucleophile. The overall electronic nature of the ring is a delicate balance between the electron-withdrawing character of the nitrogen atom and the electron-donating effects of the substituents.

Synthesis of the this compound Core

Proposed Synthetic Pathway

A logical approach would involve the construction of the substituted pyridine ring followed by the introduction of the methoxy and hydroxyl groups. One possible route could start from a substituted 2-aminopyridine.

Experimental Protocol: A Generalized Approach to 2-Alkoxy-3-hydroxypyridine Derivatives

This protocol is a generalized representation based on common synthetic transformations for pyridine derivatives.

-

Nitration of a Substituted 2-Aminopyridine: The starting 2-amino-5-methylpyridine can be nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. The amino group directs the nitration to the adjacent position.

-

Diazotization and Hydrolysis: The resulting 2-amino-3-nitro-5-methylpyridine can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group at the 2-position, which would likely tautomerize to the more stable 2-pyridone.

-

O-Alkylation: The 3-nitro-5-methylpyridin-2(1H)-one can then be O-alkylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., silver carbonate or cesium carbonate) to introduce the methoxy group at the 2-position.[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Conversion of the Amino Group to a Hydroxyl Group: The resulting 2-methoxy-5-methylpyridin-3-amine can be converted to the final product via another diazotization reaction followed by hydrolysis.

Diagram: Proposed Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Key Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution, while the hydroxyl and methoxy groups offer sites for further functionalization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating methoxy and hydroxyl groups at the 2- and 3-positions, respectively, and the weakly activating methyl group at the 5-position, will direct incoming electrophiles to specific positions. The most likely positions for electrophilic attack are the 4- and 6-positions, which are ortho and para to the activating groups.

Diagram: Electrophilic Aromatic Substitution

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Protocol: Halogenation of a Substituted Pyridine

This is a generalized protocol for the bromination of an activated pyridine ring.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

-

Addition of Halogenating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, especially with an electron-withdrawing group present. While the methoxy and hydroxyl groups are activating for electrophilic attack, the methoxy group at the 2-position can act as a leaving group in the presence of a strong nucleophile, particularly if the pyridine nitrogen is quaternized or if there is a strong electron-withdrawing group on the ring.

The reaction of 3-methoxypyridine with phenyllithium has been shown to result in substitution at the 2-position, highlighting the activation of this position towards nucleophilic attack.[2] A similar reactivity can be expected for this compound, where a strong nucleophile could potentially attack the 2-position, leading to the displacement of the methoxy group.

Diagram: Nucleophilic Aromatic Substitution (SNAr)

Caption: Plausible SNAr mechanism on the pyridine ring.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile functional handle. It can be deprotonated by a base to form a phenoxide-like species, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions.

O-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) will yield the corresponding ether.

O-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) will form the corresponding ester.

Role in Drug Development and Medicinal Chemistry

Substituted pyridines are a common scaffold in many pharmaceutical compounds. The methoxy group, in particular, is prevalent in numerous approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] The presence of multiple functional groups on this compound makes it an attractive starting point for the synthesis of more complex molecules with potential biological activity. For instance, related 2-methoxy-5-methylpyridin-3-amine has been described as a precursor to the antibiotic streptonigrin.[4]

Conclusion

This compound possesses a rich and varied reaction chemistry. Its synthesis can be approached through multi-step sequences involving standard pyridine functionalization reactions. The interplay of its substituents allows for a range of transformations, including electrophilic and nucleophilic aromatic substitutions, as well as reactions at the hydroxyl group. Understanding these reaction mechanisms is crucial for harnessing the full potential of this molecule as a versatile building block in the design and synthesis of novel compounds for the pharmaceutical and materials science industries. Further experimental studies are warranted to fully elucidate the specific reactivity and optimize reaction conditions for this promising chemical entity.

References

- 1. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1260663-96-4 | 2-Methoxy-5-Methylpyridin-4-aMine - Alachem Co., Ltd. [alachem.co.jp]

- 4. 2-Methoxy-5-methylpyridin-3-amine | 179677-17-9 | EHA67717 [biosynth.com]

A Technical Guide to Theoretical and Computational Modeling of 2-Methoxy-5-methylpyridin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Methoxy-5-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry and drug development. We delve into the core computational methodologies, from foundational quantum mechanical calculations to advanced molecular modeling techniques. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating system of protocols grounded in established scientific principles. We will explore the causality behind methodological choices, detail step-by-step workflows for key analyses, and present data in a clear, structured format. The guide emphasizes the application of Density Functional Theory (DFT) for elucidating molecular structure, spectroscopic signatures, and electronic properties, and extends to molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to evaluate its therapeutic potential.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products and synthetic pharmaceuticals.[1][2] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in medicinal chemistry. This compound (C₇H₉NO₂) belongs to this important class of compounds. Understanding its three-dimensional structure, chemical reactivity, and potential interactions with biological macromolecules at a molecular level is paramount for its rational development as a therapeutic agent.

Computational modeling provides a powerful, cost-effective, and time-efficient alternative to purely experimental approaches. By simulating molecular properties and interactions, we can predict behavior, guide synthesis, and prioritize candidates for further testing.[1][3] This guide outlines a robust computational workflow to thoroughly characterize this compound.

Core Directive: The Computational Workflow

The theoretical investigation of a molecule like this compound follows a multi-step, logical progression. Each step builds upon the last, providing a deeper layer of understanding. The workflow is designed to be a self-validating system, where the results from one stage inform and corroborate the findings of the next.

Figure 1: A comprehensive workflow for the computational investigation of this compound.

Quantum Chemical Investigations: The DFT Approach

Density Functional Theory (DFT) is the cornerstone of modern quantum chemical calculations for organic molecules due to its excellent balance of accuracy and computational cost.[4] It is used to solve the electronic structure of the molecule, from which all other properties can be derived.

Rationale for Method Selection

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its proven reliability in predicting the geometries and vibrational frequencies of a wide range of organic compounds, including heterocyclic systems.[5][6][7] It incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy over pure DFT functionals.

-

Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing systems with lone pairs and for accurately calculating electronic properties. The "(d,p)" polarization functions allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.[7]

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Optimization Calculation: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the ground state).

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Output: This calculation yields the theoretical vibrational modes, which correspond to the peaks in an infrared (IR) and Raman spectrum. A scaling factor (typically ~0.967 for B3LYP) is often applied to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational energies.[8]

-

Data Presentation: Optimized Molecular Geometry

The optimized geometry provides precise bond lengths and angles, which are fundamental to understanding the molecule's structure.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | C-O (hydroxyl) | 1.365 |

| C-O (methoxy) | 1.362 | |

| O-CH₃ (methoxy) | 1.428 | |

| C-N (ring) | 1.335 - 1.345 | |

| Bond Angle (°) | C-O-H (hydroxyl) | 109.2 |

| C-O-C (methoxy) | 117.8 | |

| C-N-C (ring) | 118.5 | |

| Note: These are representative theoretical values for illustrative purposes. |

Protocol 2: Spectroscopic Characterization

Theoretical spectroscopy is vital for interpreting experimental data and confirming molecular structure.

-

FT-IR Spectrum: The vibrational frequencies and intensities from the frequency calculation (Protocol 1) are used to generate a theoretical IR spectrum. Key vibrations to analyze include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and C-O stretches of the ether and phenol moieties.[5]

-

NMR Spectrum (¹H and ¹³C):

-

Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[5][6] This is the standard for reliable NMR chemical shift prediction.

-

Calculations are typically performed in a simulated solvent (e.g., DMSO or Chloroform using the I-PCM model) to better replicate experimental conditions.[5]

-

The calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ in ppm).[8]

-

-

UV-Vis Spectrum:

Data Presentation: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch (hydroxyl) |

| ~2950 | C-H stretch (methyl) | ||

| ~1250 | C-O stretch (methoxy) | ||

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.5 | -OH |

| ~7.0-7.5 | Aromatic protons | ||

| ~3.8 | -OCH₃ | ||

| ~2.3 | -CH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~150-160 | C-OH, C-OCH₃ |

| ~120-140 | Aromatic carbons | ||

| ~55 | -OCH₃ | ||

| ~18 | -CH₃ | ||

| UV-Vis | λ_max (nm) | ~275 | π → π* transition |

| Note: These are representative theoretical values for illustrative purposes. |

Electronic Properties: FMO and MEP Analysis

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and electronic excitability.[7] A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.

Applications in Drug Development

Computational modeling directly informs the drug discovery process by predicting how a molecule might behave in a biological system.

Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme).[1][9] This helps to elucidate the binding mode and estimate the binding affinity, which is correlated with the compound's potential efficacy.

Figure 2: A generalized workflow for a molecular docking experiment.

Protocol 3: Molecular Docking Study

-

Receptor Preparation: Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand.

-

Grid Generation: Define a grid box around the active site of the target protein. This box defines the search space for the docking algorithm.

-

Docking Simulation: Run the docking simulation using software like AutoDock Vina.[10] The software will systematically sample different conformations of the ligand within the active site.

-

Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy score (in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.[11]

QSAR and ADMET Prediction

-

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12][13] For pyridine derivatives, a QSAR model could be developed to predict properties like inhibitory concentration (IC₅₀) based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).[12][14] This allows for the in silico design of new, more potent derivatives.

Figure 3: Logical relationship diagram for a QSAR study.

-

ADMET Prediction: In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational models to estimate a molecule's drug-likeness, potential toxicity, and metabolic stability.[11][12]

Conclusion

The theoretical and computational modeling of this compound provides an indispensable toolkit for its comprehensive characterization. Through a systematic workflow encompassing DFT calculations, spectroscopic predictions, and advanced molecular modeling, we can gain deep insights into its structural, electronic, and biological properties. This guide has outlined the key protocols and the scientific rationale behind them, providing a robust framework for researchers to predict molecular behavior, guide experimental work, and accelerate the discovery of novel therapeutics based on the pyridine scaffold.

References

- 1. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. jbcpm.com [jbcpm.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. SAR and QSAR studies: modelling of new DAPY derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Application Notes for 2-Methoxy-5-methylpyridin-3-ol in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyridin-3-ol Core

The pyridin-3-ol framework is a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, aromatic character, and versatile functional handles for synthetic elaboration.[1] Its derivatives have been successfully incorporated into a wide array of biologically active agents, demonstrating activities from anticancer and antimicrobial to anti-inflammatory.[2][3] Within this class, 2-Methoxy-5-methylpyridin-3-ol emerges as a particularly valuable building block. Its specific substitution pattern—a methoxy group at the 2-position, a hydroxyl at the 3-position, and a methyl group at the 5-position—provides a strategic platform for generating novel chemical entities with finely tuned pharmacological profiles.

The methoxy group can influence the electronic properties of the ring and participate in key interactions within protein binding pockets, while the hydroxyl group serves as both a hydrogen bond donor/acceptor and a convenient point for derivatization, such as in the synthesis of kinase inhibitors.[4] The methyl group offers a way to probe steric tolerance in target active sites and can favorably impact metabolic stability. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols for its preparation and subsequent use in drug discovery workflows.

Part 1: Synthesis of this compound

While direct, single-step syntheses of this compound are not prominently featured in the literature, a robust and logical multi-step synthesis can be designed based on established pyridine chemistry. The following protocol outlines a plausible route starting from commercially available 2-amino-5-methylpyridine.

Experimental Protocol: Multi-step Synthesis

This protocol is a conceptualized pathway and requires optimization in a laboratory setting.

Overall Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

-

Rationale: This step converts the readily available aminopyridine to its corresponding pyridone/hydroxypyridine tautomer via a diazotization reaction followed by hydrolysis.

-

Procedure:

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, prepare a solution of concentrated sulfuric acid in water.[5]

-

Cool the solution to below 0°C using an acetone/ice bath.

-